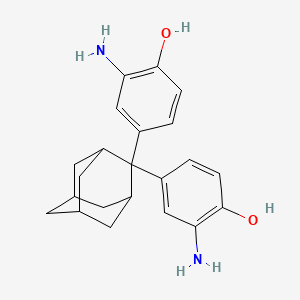
2,5-Dibromo-4-methylbenzoic acid
概要
説明
2,5-Dibromo-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Br2O2 . It has a molecular weight of 293.94000 .
Synthesis Analysis
The synthesis of 2,5-Dibromo-4-methylbenzoic acid or similar compounds often involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-methylbenzoic acid consists of a benzene ring substituted with two bromine atoms, one methyl group, and one carboxylic acid group .科学的研究の応用
Synthesis of Derivatives
Synthesis of 2,5-Diketopiperazine Derivatives : A study by Ji, Yi, and Cai (2014) developed a new protocol using 2-isocyanophenyl 4-methylbenzoate for synthesizing 2,5-diketopiperazine derivatives. This method shows good functional group tolerance and avoids the typically offensive isocyanides (Ji, Yi, & Cai, 2014).
Synthesis of Alkyl 4,5-dibromo-2-methylbenzoate Derivatives : Gauna, Cobice, and Awruch (2008) synthesized alkyl 4,5-dibromo-2-methylbenzoate derivatives from 1,2-dibromo-4-alkoxymethyl-5-methylbenzene, providing insights into the synthesis of similar compounds (Gauna, Cobice, & Awruch, 2008).
Synthesis of Novel Oxadiazoles : He, Zhu, Yang, Hu, and Cao (2009) introduced a 1,3,4-oxadiazole moiety into the stilbene skeleton, utilizing p-toluic acid in the synthesis process. This may indicate potential applications in organic optical materials (He et al., 2009).
Biochemical Applications
Determination of Sulfhydryl Groups : Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, indicating possible biochemical applications of similar compounds (Ellman, 1959).
Cytostatic Activity in Human Cancer Cells : Eamvijarn, Kijjoa, Bruyère, et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a derivative of 2,4-dihydroxy-6-methylbenzoic acid, showing cytostatic effects in human cancer cells (Eamvijarn et al., 2012).
Analytical Chemistry Applications
- Analysis of Oligosaccharides and Glycopeptides : Papac, Wong, and Jones (1996) utilized matrices like 2,5-dihydroxybenzoic acid in mass spectrometry for oligosaccharides, highlighting the utility of similar compounds in analytical methods (Papac, Wong, & Jones, 1996).
特性
IUPAC Name |
2,5-dibromo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRPUDOCRCFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632639 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-methylbenzoic acid | |
CAS RN |
20871-01-6 | |
| Record name | 2,5-Dibromo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

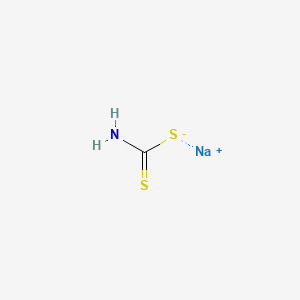

![Alfa-oxo-1H-pyrrolo-[2,3B]pyridine-3-acetic acid monopotassium salt](/img/structure/B1629989.png)


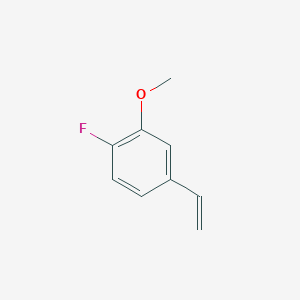
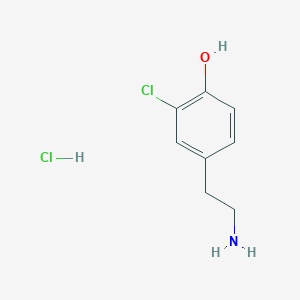
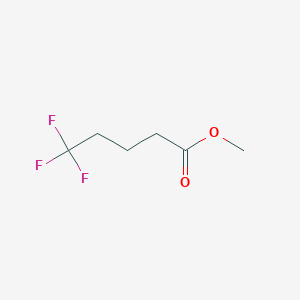

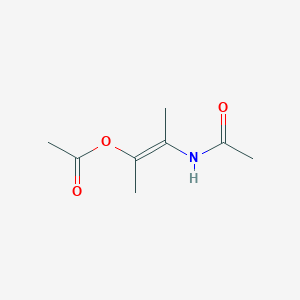
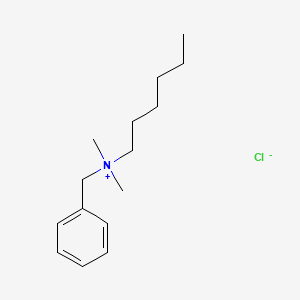
![[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B1630005.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-4-hydroxy-3'-(trifluoromethyl)-](/img/structure/B1630006.png)
